REACTION_CXSMILES
|
[C:1]([O:5][C:6]([C:8]1[CH:9]=[C:10]([C:14]2[CH:19]=[CH:18][N+:17]([O-])=[CH:16][C:15]=2[CH3:21])[CH:11]=[CH:12][CH:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC1C=CC(S(Cl)(=O)=O)=CC=1.C(C[NH2:36])O>N1C=CC=CC=1.C(#N)C>[NH2:36][C:18]1[CH:19]=[C:14]([C:10]2[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=2)[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[C:15]([CH3:21])=[CH:16][N:17]=1
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Name
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4-(3-(tert-Butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide
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Quantity
|
0.467 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)C=1C=C(C=CC1)C1=C(C=[N+](C=C1)[O-])C
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Name
|
|
Quantity
|
0.53 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.406 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 75° C. for 72 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 5 minutes at room temperature
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The crude product was partitioned between dichloromethane
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated aqueous solution of sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified on 40 g of silca gel
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)C=1C=C(C(=O)OC(C)(C)C)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.594 mmol | |
AMOUNT: MASS | 0.169 g | |
YIELD: PERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |